4-Biphenylol diphenyl phosphate

Beschreibung

Significance and Environmental Relevance of OPEs and APFRs

The significance of OPEs and APFRs stems from their role as replacements for regulated and potentially more harmful flame retardants. mdpi.com They function by inhibiting combustion through various mechanisms, thereby enhancing the fire safety of numerous products. mdpi.com

However, the environmental relevance of these compounds is a subject of growing scientific scrutiny. Unlike "reactive" flame retardants, OPEs are typically "additive," meaning they are physically mixed with the material rather than chemically bonded to it. oaepublish.com This makes them prone to leaching and volatilizing into the environment over the product's lifespan. oaepublish.com Consequently, OPEs have become ubiquitous environmental contaminants, detected in various matrices including air, water, soil, sediment, and even human tissues. mdpi.comaaqr.orgnih.gov The continuous release from consumer products leads to their presence in indoor dust, which is a significant pathway for human exposure. nih.gov

Contextualization of 4-Biphenylol Diphenyl Phosphate (B84403) within OPEs and APFRs Research

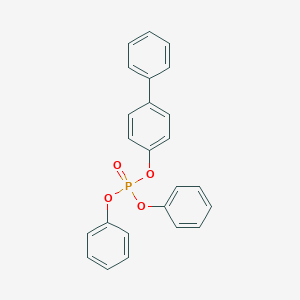

4-Biphenylol diphenyl phosphate, also known by its synonym Biphenyl-4-yl-Diphenyl Phosphate (BDP), is an aryl phosphate ester. nih.gov Based on its chemical structure, it falls squarely within the class of APFRs. Its molecular structure consists of a central phosphate group bonded to two phenyl groups and one 4-biphenylyl group.

Despite its classification as an APFR, a comprehensive review of scientific literature reveals a significant lack of research specifically focused on this compound. While numerous studies have investigated the environmental occurrence, fate, and toxicity of other APFRs such as triphenyl phosphate (TPHP) and its metabolite diphenyl phosphate (DPHP), as well as commercial mixtures like bisphenol A bis(diphenyl phosphate) (BDP, creating potential for acronym confusion), this compound remains largely uncharacterized in environmental science literature. nih.govusask.caresearchgate.net

Research Gaps and Future Directions in this compound Studies

Future research should be directed at addressing these fundamental knowledge gaps. A clear road map for future studies would include:

Development of Analytical Standards and Methods: The first crucial step is the development and validation of analytical methods for the detection and quantification of this compound in various environmental matrices.

Environmental Occurrence Studies: Widespread environmental monitoring is needed to determine the presence and concentration of this compound in air, water, sediment, and biota. These studies should also include analysis of indoor dust and consumer products to identify potential sources.

Environmental Fate and Transport: Research is required to understand how this compound moves and persists in the environment. This includes studying its potential for long-range transport, degradation pathways (both biotic and abiotic), and its tendency to bioaccumulate in food webs.

Toxicological Assessment: As with other OPEs, the potential toxicity of this compound to both ecological and human health needs to be evaluated. This would involve in vitro and in vivo studies to assess its potential for endocrine disruption, neurotoxicity, and other adverse effects.

Addressing these research gaps is essential for a comprehensive risk assessment of this compound and to determine if it represents a safer alternative or a regrettable substitution for other flame retardants.

Structure

2D Structure

Eigenschaften

IUPAC Name |

diphenyl (4-phenylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19O4P/c25-29(26-22-12-6-2-7-13-22,27-23-14-8-3-9-15-23)28-24-18-16-21(17-19-24)20-10-4-1-5-11-20/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTCUUPQEPBRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Strategies for 4 Biphenylol Diphenyl Phosphate

Established Synthetic Pathways

The industrial synthesis of 4-Biphenylol diphenyl phosphate (B84403) has traditionally relied on two robust and well-understood chemical routes: catalytic transesterification and reactions mediated by phosphorus oxychloride. These methods form the bedrock of its production, each with distinct mechanisms and operational parameters.

Catalytic Transesterification Approaches

Catalytic transesterification is a prominent method for producing mixed aryl phosphate esters. This process typically involves the reaction of a readily available triaryl phosphate, such as triphenyl phosphate (TPP), with 4-phenylphenol (B51918) (also known as 4-hydroxybiphenyl). The equilibrium-driven reaction displaces one of the phenol (B47542) groups from TPP with a 4-phenylphenoxide group, yielding the desired 4-biphenylol diphenyl phosphate and phenol as a byproduct.

The choice of catalyst is critical to the efficiency of the reaction. While strong bases can be used, processes have been developed that employ weaker bases with a pKa of less than 11, which have been found to improve conversion rates. google.comwipo.int Catalysts such as potassium fluoride, potassium carbonate, and various phenoxides are commonly utilized. google.comgoogle.com For instance, the transesterification of triphenyl phosphate with an alcohol can be effectively catalyzed by potassium fluoride. google.com The reaction mechanism generally involves the activation of the hydroxyl group of 4-phenylphenol by the catalyst, facilitating its nucleophilic attack on the phosphorus center of the triphenyl phosphate.

A general representation of this transesterification is: Triphenyl Phosphate + 4-Phenylphenol ⇌ this compound + Phenol

The reaction is typically carried out by heating the reactants at elevated temperatures, often between 60°C and 140°C, under an inert atmosphere like nitrogen to prevent side reactions. googleapis.com The removal of the phenol byproduct can help drive the equilibrium towards the product side, thereby increasing the yield.

Phosphorus Oxychloride-Mediated Reaction Mechanisms

The most prevalent industrial synthesis of triaryl phosphates, including unsymmetrical ones like this compound, involves phosphorus oxychloride (POCl₃) as the key reagent. google.comsciencemadness.org This method offers versatility and can be executed through several strategic sequences. The fundamental reaction involves the stepwise substitution of the three chlorine atoms in POCl₃ with phenoxide and 4-phenylphenoxide groups. sciencemadness.org

A common and controlled approach is a two-step process designed to maximize the yield of the specific unsymmetrical product. google.com

Formation of Diphenyl Chlorophosphate: In the first step, phosphorus oxychloride is reacted with two equivalents of phenol, typically in the presence of a Lewis acid catalyst like magnesium chloride (MgCl₂) or aluminum chloride (AlCl₃). google.comgoogle.com This produces diphenyl chlorophosphate (DPPC), a key intermediate. nih.govnist.gov POCl₃ + 2 Phenol → (C₆H₅O)₂P(O)Cl + 2 HCl

Reaction with 4-Phenylphenol: The resulting diphenyl chlorophosphate is then reacted with one equivalent of 4-phenylphenol. The remaining chlorine atom is substituted by the 4-phenylphenoxide group to form the final product, this compound. researchgate.netgoogle.com (C₆H₅O)₂P(O)Cl + 4-Phenylphenol → this compound + HCl

This sequential addition allows for precise control over the final structure, minimizing the formation of symmetric byproducts like triphenyl phosphate and tris(4-biphenyl) phosphate. The reactions are typically conducted at elevated temperatures to facilitate the reaction and drive off the hydrogen chloride (HCl) gas that is formed.

Innovations in Synthesis Protocols

While traditional methods are effective, recent research has focused on developing more efficient, safer, and environmentally benign synthesis protocols. These innovations target improvements in reaction conditions, catalytic systems, and process technology.

One significant area of innovation is the development of novel catalytic systems for transesterification. N-Heterocyclic carbenes (NHCs) have emerged as potent organocatalysts capable of mediating the transesterification of phosphorus esters under mild conditions. researchgate.net Similarly, triphenylphosphine (B44618) has been identified as an effective catalyst for the transesterification of certain esters. researchgate.net These catalysts offer alternatives to traditional metal salts and bases, potentially leading to cleaner reaction profiles and easier purification.

Another innovative approach involves changing the reaction medium to reduce environmental impact. A vapor-liquid interfacial condensation method has been reported for the synthesis of triaryl phosphates. In this process, gaseous phosphorus oxychloride is bubbled through an aqueous solution of the phenol and sodium hydroxide. This technique obviates the need for organic solvents, presenting a greener alternative to conventional methods.

Furthermore, the principles of continuous flow chemistry are being applied to organophosphorus synthesis. researchgate.netrsc.org Continuous flow reactors offer superior control over reaction parameters such as temperature and residence time, enhanced safety for handling hazardous reagents, and potential for streamlined scale-up. researchgate.netmdpi.com Protocols for the continuous synthesis of related compounds, such as aryl aldehydes using syngas or other phosphorus compounds, demonstrate the potential of this technology to revolutionize the production of this compound, leading to higher consistency and yield. nih.govnih.gov

Process Optimization for Enhanced Yield and Purity

Optimizing the synthesis of this compound is crucial for its commercial viability as a flame retardant, where high purity is essential. green-mountainchem.comsinocurechem.comykcomposites.com Process optimization focuses on manipulating reaction conditions to maximize the conversion to the desired product while minimizing the formation of impurities. Key impurities that affect product performance include unreacted starting materials, triphenyl phosphate (TPP), and other symmetric phosphate esters. google.comgoogle.com

Control of Reactant Stoichiometry: The molar ratio of reactants is a critical parameter in POCl₃-mediated synthesis. As demonstrated in the synthesis of a related compound, o-biphenyldiphenyl phosphate, carefully controlling the ratio of phenol to POCl₃ in the initial step can dramatically reduce the formation of undesired byproducts.

Table 1: Effect of Reactant Ratio on Byproduct Formation in a Two-Step POCl₃ Process

| Example | Molar Ratio (Phenol:POCl₃) | Resulting Bis(o-biphenyl)phenyl phosphate (%) | Resulting Tris(o-biphenyl) phosphate (%) |

|---|---|---|---|

| Comparative Example | 1.0 : 1.0 | 11.5 | 1.5 |

| Optimized Example 1 | 2.3 : 1.0 | 2.8 | 0.4 |

| Optimized Example 2 | 2.4 : 1.0 | 0.9 | 0.1 |

| Optimized Example 3 | 2.5 : 1.0 | 0.8 | 0.1 |

Source: Adapted from data for a structurally analogous compound. google.com

Thermal Conditions and Catalysis: Temperature plays a dual role, influencing both reaction rate and byproduct formation. Some improved processes operate without a traditional phosphorylation catalyst by carefully controlling the thermal profile, for instance, by preheating the phenolic feedstock to at least 150°C before introducing POCl₃ and completing the reaction at temperatures of 215°C or higher. google.com This can simplify the purification process by eliminating the need to remove catalyst residues. google.com

Continuous Processing and Purification: Continuous industrial production methods have been developed for similar phosphate esters, achieving significant improvements in yield and purity. One such process for bisphenol A-bis(diphenyl phosphate) (BDP) reports yields greater than 97% and a reduction of TPP content to less than 0.1%. google.com This is achieved through the use of multistage reactors, the controlled addition of reactants, and an integrated purification train involving continuous acid washing, alkali washing, water washing, and solvent recovery. google.com

Table 2: Purity and Yield Enhancement via Continuous Process

| Parameter | Conventional Batch Process | Optimized Continuous Process |

|---|---|---|

| Product Yield | ~90-95% | > 97% |

| Triphenyl Phosphate (TPP) Content | > 2% | < 0.1% |

| Isopropenyl Phenyl Diphenyl Phosphate | > 100 ppm | < 40 ppm |

| Product Color (APHA) | > 100 | < 50 |

Source: Data adapted from a continuous process for the flame retardant BDP. google.com

These optimization strategies, from precise stoichiometric control to advanced continuous manufacturing, are essential for producing this compound that meets the stringent quality specifications required for high-performance applications.

Functional Performance and Mechanisms in Materials Science Applications

Role as a Flame Retardant in Polymer Composites

4-Biphenylol diphenyl phosphate (B84403) demonstrates significant efficacy as a flame retardant in a range of polymer composites. Its performance is particularly notable in engineering thermoplastics where high processing temperatures and robust physical properties are required.

Application in Polycarbonate (PC) and Acrylonitrile-Butadiene-Styrene (ABS) Blends

Blends of polycarbonate (PC) and acrylonitrile-butadiene-styrene (ABS) are widely used in the electronics and automotive industries due to their excellent balance of toughness, heat resistance, and processability. However, these blends are inherently flammable. Aryl phosphates, a class of flame retardants that includes 4-Biphenylol diphenyl phosphate, are commonly employed to mitigate this flammability.

While specific data for this compound is limited in publicly available literature, the performance of closely related compounds like bisphenol A bis(diphenyl phosphate) (BDP) provides valuable insights. For instance, the addition of BDP to PC/ABS blends has been shown to significantly improve their flame retardant properties. It is anticipated that this compound would exhibit similar, if not enhanced, performance due to its rigid biphenyl (B1667301) group, which can contribute to higher thermal stability and char formation.

Studies on analogous compounds indicate that the inclusion of such phosphate esters can elevate the Limiting Oxygen Index (LOI) of PC/ABS blends and help them achieve a V-0 rating in the UL-94 vertical burn test, signifying self-extinguishing properties and no flammable drips. For example, a novel flame retardant, bisphenol AP bis(diphenyl phosphate) (BAPDP), when added to a PC/ABS blend at 20 wt%, resulted in an LOI of 25.4% and a UL-94 V-0 rating. mdpi.comnih.gov

Table 1: Illustrative Flame Retardant Performance of a Structurally Similar Phosphate Ester (BAPDP) in PC/ABS Blends mdpi.com

| Material Composition | LOI (%) | UL-94 Rating |

| PC/ABS | 21.1 | No Rating |

| PC/ABS + 15 wt% BAPDP | 24.7 | V-1 |

| PC/ABS + 20 wt% BAPDP | 25.4 | V-0 |

| PC/ABS + 25 wt% BAPDP | >25 | V-0 |

Performance in Other Polymer Matrices (e.g., Polybutylene Terephthalate (B1205515), Ethylene-Vinyl Acetate)

The utility of aryl phosphate flame retardants extends beyond PC/ABS blends. In polybutylene terephthalate (PBT), another important engineering thermoplastic, these additives have been shown to be effective, often in synergy with other compounds. Research on the use of bisphenol A bis(diphenyl phosphate) in combination with a novolac resin in PBT demonstrated efficient flame retardancy. capes.gov.brresearchgate.net This suggests that this compound could also be a viable flame retardant for PBT, potentially improving its fire resistance for applications in electrical connectors and automotive components.

Elucidation of Flame Retardancy Mechanisms

The effectiveness of this compound as a flame retardant stems from its ability to act in both the gas and condensed phases of a fire. This dual-action mechanism provides a comprehensive approach to fire suppression.

Gas-Phase Action and Flame Inhibition Effects

During combustion, organophosphorus flame retardants like this compound decompose to release phosphorus-containing radicals, primarily PO•, into the gas phase. nih.gov These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are essential for the propagation of the flaming combustion chain reaction. mdpi.com By interrupting this cycle, the flame intensity is reduced, and in some cases, the flame can be extinguished altogether. This gas-phase inhibition is a key factor in the flame retardant's ability to reduce the heat released during a fire. Studies on similar compounds like 4-isopropyl phenyl diphenyl phosphate have shown that the release of PO• radicals captures H• and OH• radicals, making it difficult for the fire to continue. researchgate.net

Condensed-Phase Activity: Char Formation and Protective Layer Enhancement

In the condensed phase (the solid polymer), this compound plays a crucial role in promoting the formation of a stable, insulating char layer on the surface of the material. nih.gov Upon heating, the phosphate ester can decompose to form phosphoric and polyphosphoric acids. These acidic species act as catalysts, promoting the dehydration and cross-linking of the polymer chains. This process leads to the formation of a carbonaceous char.

The biphenyl moiety in this compound is particularly beneficial for char formation due to its inherent thermal stability and tendency to form aromatic, graphitic structures. This robust char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the diffusion of flammable volatile decomposition products to the combustion zone. nih.gov Furthermore, the phosphorus can become incorporated into the char, enhancing its thermo-oxidative stability.

Intumescence and Inorganic Glass Formation Dynamics

In certain formulations, phosphorus-based flame retardants can contribute to intumescence. This is a process where the material swells upon heating to form a thick, porous, and insulating char. While not the primary mechanism for all systems, the generation of gaseous decomposition products from both the polymer and the flame retardant can be trapped by the forming char, causing it to expand.

Furthermore, at higher temperatures, the phosphorus-containing species in the char can transform into inorganic glassy materials, such as polyphosphates. nih.gov These glassy layers provide an even more effective barrier against heat and mass transfer, further enhancing the protective properties of the char. The combination of a carbonaceous char with inorganic glassy phases creates a highly effective fire-retardant shield.

Impact on Polymer Thermal and Mechanical Properties

The incorporation of this compound (BDPP) and similar aryl phosphate flame retardants into polymer matrices can significantly influence the thermal and mechanical characteristics of the resulting material. These additives are often sought not only for their flame retardant capabilities but also for their ability to maintain or even enhance the physical properties of the host polymer.

Research into organophosphorus flame retardants, such as the closely related Bisphenol A bis(diphenyl phosphate) (BDP), demonstrates their effect on the thermal stability of polymer blends like polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS). BDP is known for its high thermal stability and low volatility, which allows it to withstand the high processing temperatures required for engineering resins. sinocurechem.comcapes.gov.br The addition of phosphorus-containing flame retardants can influence the glass transition temperature (Tg) of the polymer blend. For instance, studies on phosphorylated-polycarbonate blends have shown a reduction in the single glass transition temperature as the content of the phosphorylated component increases, indicating good miscibility. mdpi.com

The mechanism of thermal stabilization often involves the promotion of char formation at elevated temperatures. mdpi.com This char layer acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the release of flammable volatiles. Thermogravimetric analysis (TGA) of polymers with phosphorus-based flame retardants typically shows an increase in the char residue at high temperatures compared to the neat polymer. mdpi.com For example, the thermal stability of thermoplastic polyurethane (TPU) was significantly improved with the addition of a phosphorus-containing flame retardant, resulting in a maximum char residue of 18.7% when combined with a synergist. researchgate.net

The impact on mechanical properties is a critical consideration for the practical application of flame-retardant polymers. While the addition of some flame retardants can lead to a deterioration in mechanical performance, aryl phosphates can be selected to minimize these effects. nih.gov In some cases, they can act as plasticizers, which can improve melt flow characteristics, a beneficial property for molding thin-walled parts. sinocurechem.comresearchgate.net However, this plasticizing effect must be balanced to avoid a significant reduction in properties like tensile strength and modulus.

Studies on various organophosphorus flame retardants have shown that with careful formulation, including the use of synergists, mechanical properties can be preserved or even improved. For instance, the addition of a nitrogen synergist to a polyethylene (B3416737) formulation containing a phosphorus flame retardant led to improvements in Izod impact strength and elongation at break. circuitinsight.com The table below summarizes the typical effects of aryl phosphate flame retardants on the properties of polymer blends, based on data from studies on compounds like BDP.

Table 1: Representative Impact of Aryl Phosphate Flame Retardants on Polymer Properties

| Property | Base Polymer (e.g., PC/ABS) | Polymer with Aryl Phosphate FR |

|---|---|---|

| Flammability (UL-94) | V-2 or HB | V-0 |

| Limiting Oxygen Index (LOI) | ~25% | >30% |

| Heat Distortion Temperature | High | Generally maintained |

| Tensile Strength | High | Slight to moderate decrease |

| Notched Izod Impact | High | Can be maintained or slightly reduced |

| Melt Flow Index | Good | Often improved |

Note: The values presented are illustrative and can vary significantly depending on the specific polymer, the concentration of the flame retardant, and the presence of other additives.

Development and Assessment of Halogen-Free Flame Retardant Formulations

The development of halogen-free flame retardant formulations is driven by increasing environmental and health concerns associated with halogenated compounds. cnrs.fr Aryl phosphates like this compound are at the forefront of this shift, offering effective flame retardancy in a variety of polymers, including engineering plastics like PC/ABS, modified polyphenylene ether (PPE), and epoxy resins. sinocurechem.comgreen-mountainchem.com

The flame retardant mechanism of phosphorus-based compounds is multifaceted, often involving action in both the condensed (solid) and gas phases. mdpi.comcircuitinsight.com

Condensed Phase Mechanism: In the solid material, the phosphorus compound decomposes upon heating to form phosphoric acid. This acid promotes the dehydration of the polymer, leading to the formation of a stable, insulating char layer on the surface. mdpi.com This char acts as a barrier to heat and mass transfer, slowing down the pyrolysis process and reducing the amount of flammable fuel released. researchgate.net

Gas Phase Mechanism: Simultaneously, volatile phosphorus-containing radicals (such as PO•) can be released into the gas phase. These radicals act as scavengers, interrupting the high-energy, self-sustaining chemical reactions of combustion by trapping highly reactive H• and OH• radicals. mdpi.com

The effectiveness of these formulations is assessed using a range of standardized tests that quantify the material's response to fire. Key assessment methods include:

UL-94 Vertical Burn Test: This is one of the most widely used tests to assess the flammability of plastic materials. A V-0 rating, which indicates that burning stops within 10 seconds on a vertical specimen, is often a target for electronic and other high-performance applications. Formulations containing BDP in PC/ABS blends have demonstrated the ability to achieve a UL-94 V-0 rating. capes.gov.br

Limiting Oxygen Index (LOI): This test measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to support the flaming combustion of a material. A higher LOI value indicates better flame resistance. The addition of phosphorus-based flame retardants typically increases the LOI of polymers significantly. researchgate.netresearchgate.net

Cone Calorimetry: This method provides comprehensive data on the combustion behavior of a material, including the heat release rate (HRR), peak heat release rate (pHRR), and total heat released (THR). Effective flame retardant formulations will show a significant reduction in these parameters, indicating a lower contribution to fire growth. Studies on polyurethane films showed that an organophosphorus flame retardant reduced the peak heat release rate by about 30%. nih.gov

The development of advanced halogen-free formulations often involves the use of synergistic agents to enhance the efficiency of the primary flame retardant. For example, nitrogen-containing compounds like melamine (B1676169) and its derivatives can work synergistically with phosphorus flame retardants. circuitinsight.com Inorganic compounds such as zinc borate (B1201080) have also been shown to improve the performance of BDP in PC/ABS blends by enhancing the char structure and reacting with the phosphate to form a protective network. researchgate.net

The table below presents typical flammability data for a polymer blend with and without a halogen-free aryl phosphate flame retardant.

Table 2: Flammability Performance of a Halogen-Free Flame Retardant Formulation

| Test | Neat PC/ABS | PC/ABS + Aryl Phosphate FR |

|---|---|---|

| UL-94 Rating (1.6 mm) | V-2 | V-0 |

| Limiting Oxygen Index (LOI) | 24.5% | 32.8% |

| Peak Heat Release Rate (kW/m²) | 650 | 480 |

| Total Heat Release (MJ/m²) | 110 | 95 |

Note: Data is representative of formulations containing aryl phosphates like BDP and can vary based on specific composition.

Environmental Distribution, Fate, and Transformation Pathways

Occurrence and Detection in Environmental Matrices

Organophosphate esters (OPEs) as a class are considered ubiquitous environmental contaminants, with detections reported in diverse matrices globally, including water, air, soil, and living organisms. mdpi.comifremer.fr While specific data for 4-biphenylol diphenyl phosphate (B84403) is limited, the frequent detection of its degradation products and related compounds confirms its release and presence in the environment.

Aryl phosphate esters are commonly detected in aquatic ecosystems. nih.gov Discharges from wastewater treatment plants (WWTPs) are a significant source of OPEs in receiving rivers. researchgate.net Studies have shown that total OPE concentrations in rivers can range from approximately 142 ng/L to over 300 ng/L. nih.gov Diphenyl phosphate (DPHP), a major degradation product of several aryl-PFRs including BDPP, is frequently detected in various environmental matrices, indicating the presence of its parent compounds. usask.ca One study investigating the stability of DPHP in water found that it was relatively stable in aqueous solutions but could be subject to microbial degradation over time. usask.ca

Sediments often act as a sink for persistent organic pollutants like OPEs. researchgate.net The hydrophobicity of these compounds influences their tendency to adsorb to organic matter and partition from the water column into the sediment. researchgate.net While specific concentrations for BDPP in sediment are not widely reported, studies have analyzed other OPEs, finding total concentrations ranging from 83 to 4,552 pg/g dry weight in marine sediments. researchgate.net The presence of these compounds in sediment highlights their persistence and potential for long-term accumulation in aquatic systems.

Interactive Table: Concentration of Organophosphate Esters (OPEs) in Various River Waters

Soil acts as a reservoir for many organic pollutants. OPEs can contaminate terrestrial systems through atmospheric deposition and the application of biosolids from wastewater treatment facilities. While specific studies quantifying 4-biphenylol diphenyl phosphate in soil are scarce, the general behavior of related compounds suggests it would be immobile in soil. nih.gov The degradation of OPEs in soil is possible through microbial activity, with various microorganisms capable of breaking down these pollutants. researchgate.net The presence of organic matter and specific microbial communities can influence the persistence and transformation of these chemicals in the soil environment. researchgate.net

Indoor environments are significant sources of human exposure to OPEs due to their use in numerous consumer products like furniture, electronics, and building materials. nih.gov These chemicals migrate from products into indoor air and settle in dust. Diphenyl phosphate (DPHP) is a well-established metabolite and degradation product of aryl-PFRs and is commonly found in indoor dust. Its presence is strongly correlated with the levels of parent compounds like triphenyl phosphate (TPHP), suggesting it originates from their breakdown. nih.gov

Studies have consistently detected DPHP in household dust. For example, a study of dust from homes in Spain and the Netherlands found DPHP in all samples, with concentrations ranging from 106 to 79,661 ng/g. The presence of other aryl-PFRs, such as resorcinol (B1680541) bis(diphenyl phosphate) (RDP) and bisphenol A bis(diphenyl phosphate) (BDP), was also confirmed, though less frequently.

Interactive Table: Concentration of Diphenyl Phosphate (DPHP) in Indoor Dust

Environmental Degradation Processes

The environmental fate of this compound is governed by both abiotic and biotic degradation processes, which transform the parent compound into various metabolites.

Abiotic degradation of OPEs in the environment primarily occurs through hydrolysis and photolysis.

Hydrolysis : The stability of OPEs in water is highly dependent on pH. mdpi.com Generally, aryl-PFRs are more stable than alkylated OPEs. mdpi.com Hydrolysis is typically slow under neutral pH conditions. nih.gov However, under basic conditions (high pH), the degradation rate increases significantly. mdpi.com The primary products of this base-catalyzed hydrolysis of organophosphate triesters are the corresponding organophosphate diesters. mdpi.com For this compound, hydrolysis would be expected to cleave one of the ester bonds, yielding diphenyl phosphate (DPHP) and 4-hydroxybiphenyl.

Photodegradation : Photolysis, or degradation by light, is another important abiotic pathway for OPEs in aquatic environments. researchgate.netnih.gov The process can break down the chemical structure, and the efficiency can be enhanced by the presence of photocatalysts. mdpi.comresearchgate.net Studies on various OPEs show that photocatalytic degradation can effectively reduce the concentration and toxicity of these compounds in water. researchgate.net The energy from UV light can excite the molecule, leading to the cleavage of chemical bonds. nih.gov

Microbial action is a critical pathway for the breakdown of OPEs in various environments.

General Biotransformation : The biotransformation of a closely related oligomeric OPE, bisphenol-A bis(diphenyl phosphate) (BPADP), has been studied using rat and bird liver microsomes. These studies showed that BPADP is metabolized into diphenyl phosphate (DPHP) and bisphenol-A (BPA), confirming that the ester linkages are susceptible to biological cleavage. nih.gov Furthermore, some white-rot fungi, such as Pycnoporus cinnabarinus, are capable of hydroxylating biphenyl (B1667301) and diphenyl ether, which are structural components of BDPP. nih.gov

Rhizosphere Microbiome : The rhizosphere, the soil region directly influenced by plant roots, hosts a complex microbial community. These microorganisms play a crucial role in nutrient cycling, including phosphorus. researchgate.net While direct evidence for BDPP degradation by the rhizosphere microbiome is limited, soil microorganisms are known to degrade a wide range of organic pollutants. researchgate.net Bacteria such as Rhodococcus and Sphingopyxis have been identified as being capable of degrading aryl-OPFRs, utilizing them as a carbon source. A consortium of these bacteria demonstrated rapid degradation of TPHP and other aryl-OPFRs, with mineralization rates exceeding 75% within a week under optimal conditions.

Anaerobic Activated Sludge : Wastewater treatment plants (WWTPs) utilize activated sludge, which contains a high diversity and abundance of microorganisms, to remove organic pollutants. mdpi.com Microbial communities within activated sludge have been shown to degrade various complex organic chemicals. While conventional activated sludge treatment may have limited removal efficiency for some of the more persistent chlorinated OPEs, it can be more effective for aryl-OPEs. nih.gov Specific bacterial genera found in activated sludge, such as Thauera, Stenotrophomonas, and Mycobacterium, have been identified as potential hosts for genes involved in the biodegradation of organic pollutants. mdpi.com Anaerobic degradation of halogenated diphenyl ethers has been shown to proceed via debromination by Clostridium species, indicating that anaerobic microbes can cleave bonds in complex diphenyl structures. ifremer.fr

Identification and Characterization of Degradation Products (e.g., Diphenyl Phosphate)

Diphenyl phosphate (DPHP) is a primary and frequently detected degradation product of several aryl phosphate esters, including this compound. nih.govnih.govnih.govusask.ca Its formation is a result of the breakdown of the parent compound in the environment. nih.gov Studies have shown that many aryl phosphates ultimately break down into DPHP, making it a significant indicator of contamination from this class of chemicals. nih.govnih.gov For instance, the biodegradation of tert-butylphenyl diphenyl phosphate in microcosms containing sediment and water resulted in the formation of minor amounts of diphenyl phosphate, alongside other products like phenol (B47542) and tert-butylphenol. nih.gov This suggests that microbial activity plays a role in the degradation of these compounds, leading to the formation of DPHP. nih.gov

The identification of DPHP as a major metabolite is crucial for monitoring the environmental presence of its parent compounds. nih.gov Its detection in various environmental matrices signifies the degradation of larger, more complex organophosphate flame retardants. usask.caresearchgate.net

Environmental Transport and Mobility Dynamics

Once in the environment, the movement of this compound and its degradation products is governed by their physical and chemical properties, as well as the characteristics of the surrounding media.

Sorption Behavior in Surficial Sediments and Soils

Sorption, the process by which a substance adheres to a solid surface, plays a critical role in the mobility of chemicals in the environment. mdpi.com The sorption of diphenyl phosphate (DPHP) onto surficial sediments and soils has been found to be relatively low. nih.gov Research indicates an average organic carbon-water (B12546825) partitioning coefficient (log KOC) value of 2.30 ± 0.42 for DPHP, suggesting a limited tendency to bind to both clay-rich soils and sandy sediments. nih.gov This low sorption potential implies that DPHP is less likely to be retained in soils and sediments and more likely to be mobile. nih.gov

In contrast, the sorption of biphenyl, a related compound, to different soil clay minerals like kaolinite (B1170537), illite (B577164), and bentonite (B74815) shows varied behavior. internationalscholarsjournals.com While sorption onto kaolinite followed a Freundlich isotherm, linear isotherms were observed for illite and bentonite. internationalscholarsjournals.com This highlights that the type of mineral present in the soil can influence the sorption behavior of such compounds. internationalscholarsjournals.com Generally, the low sorption of DPHP suggests a higher potential for it to be transported through the soil column. nih.gov

Groundwater Transport Potential

The low sorption of diphenyl phosphate (DPHP) to soil and sediment particles directly translates to a higher potential for groundwater transport. nih.gov Because it does not bind strongly to solid materials, DPHP can move more readily with the flow of water through the subsurface. nih.govitrcweb.org This rapid transport in groundwater raises concerns about the potential for contamination of drinking water sources and aquatic ecosystems. nih.govrsc.org The mobility of such contaminants is a key factor in assessing their environmental risk. itrcweb.org Studies on other mobile contaminants have shown that low sorption potential can lead to the formation of expansive plumes in groundwater. itrcweb.org

Exposure Pathways in Ecological and Human Systems

The presence of this compound and its metabolites in the environment leads to various exposure pathways for both wildlife and humans.

Dietary Exposure Routes

Dietary intake is a significant route of exposure to this compound and its metabolites. nih.gov These compounds can accumulate in the food chain, leading to human and wildlife exposure through the consumption of contaminated organisms. nih.gov Recent studies have investigated the health risks associated with low-dose dietary exposure to triphenyl phosphate (TPHP) and its metabolite diphenyl phosphate (DPHP) in mice. nih.gov The findings from these studies provide insights into how these chemicals can affect metabolic processes through the gut-liver axis. nih.gov

Metabolic Transformation in Biological Systems (e.g., Human Urine)

Once ingested, this compound and related compounds undergo metabolic transformation in biological systems. The detection of their metabolites in human urine serves as a key biomarker of exposure. researchgate.netunc.edunih.gov Diphenyl phosphate (DPHP) is a major metabolite found in human urine, indicating exposure to its parent organophosphate flame retardants. researchgate.netunc.edu

Studies have consistently detected DPHP in a high percentage of urine samples from the general population, including pregnant women. unc.edunih.gov For example, one study found DPHP in 38 out of 39 urine samples from pregnant women, with a geometric mean concentration of 1.9 ng/mL. unc.edu Another study reported that DPHP was one of the most abundant organophosphate flame retardant metabolites in urine. researchgate.net The presence of these metabolites confirms that human exposure is widespread. researchgate.netunc.edu

Furthermore, research has explored other hydroxylated metabolites in urine as potential biomarkers. For instance, 4-hydroxyphenyl diphenyl phosphate (4-OH-TPHP) has been identified as a specific and reliable biomarker for triphenyl phosphate (TPHP) exposure, showing a significant positive correlation with blood concentrations of the parent compound. nih.gov The temporal reliability of these urinary metabolites has also been assessed, with some showing moderate-to-strong reliability over time, making them useful for long-term exposure assessment. unc.edunih.gov

Interactive Data Table: Urinary Metabolite Concentrations

| Metabolite | Detection Frequency | Geometric Mean Concentration (ng/mL) | Population | Source |

| Diphenyl phosphate (DPP) | 38 of 39 samples | 1.9 | Pregnant Women | unc.edu |

| 4-hydroxyphenyl diphenyl phosphate (4-OH-TPHP) | Detected in >80% of samples | - | General Population | nih.gov |

Ecotoxicological and Mammalian Toxicological Research on 4 Biphenylol Diphenyl Phosphate

Aquatic Ecotoxicity Assessments

Effects on Model Aquatic Organisms (e.g., Zebrafish)

There is a lack of specific studies on the effects of 4-Biphenylol diphenyl phosphate (B84403) on model aquatic organisms such as zebrafish. Research in this area has concentrated on diphenyl phosphate (DPhP), which has been shown to impact the development of zebrafish embryos, including inducing cardiac and hemoglobin level defects at high concentrations. nih.govnih.gov

Investigation of Sex-Specific Toxicological Responses

No studies were identified that specifically investigate the sex-specific toxicological responses to 4-Biphenylol diphenyl phosphate in any organism. In contrast, life-cycle exposure to diphenyl phosphate (DPhP) has been observed to cause sex-specific effects in zebrafish, where it inhibited growth in males but not in females. nih.gov

Cellular and Molecular Mechanisms of Toxicity

Impact on Oxidative Phosphorylation Pathways

The impact of this compound on oxidative phosphorylation pathways has not been documented in available scientific literature. For the related compound diphenyl phosphate (DPhP), research has indicated that it can inhibit oxidative phosphorylation in male zebrafish, leading to reduced energy output. nih.govusask.ca

Alterations in Fatty Acid Oxidation Processes

There is no available data on how this compound may alter fatty acid oxidation processes. Studies on diphenyl phosphate (DPhP) have shown that it can down-regulate fatty acid oxidation in male zebrafish. nih.govusask.ca

Phosphatidylcholine Degradation Pathways

The effect of this compound on phosphatidylcholine degradation pathways is not described in the current body of scientific research. In studies concerning diphenyl phosphate (DPhP), an up-regulation of phosphatidylcholine degradation has been identified as a toxicological mechanism in male zebrafish. nih.govusask.ca

Integrated Omics Analyses (Metabolomics, Transcriptomics) for Mode of Action Characterization

Integrated omics approaches, particularly metabolomics and transcriptomics, have been instrumental in elucidating the mechanisms of action of this compound, often in the context of its parent compound, TPHP. In vitro studies using various cell lines have shown that exposure to TPHP, which is metabolized to this compound, leads to significant alterations in the cellular transcriptome and metabolome.

Transcriptomic analyses have revealed that exposure can induce oxidative stress, DNA damage, and inflammatory responses. For instance, studies have identified the differential expression of genes involved in crucial cellular pathways. In human adrenocortical carcinoma (H295R) cells, TPHP exposure led to changes in the expression of genes related to steroidogenesis. Furthermore, research on zebrafish embryos has demonstrated that TPHP exposure alters the expression of genes associated with developmental processes and lipid metabolism.

Metabolomic studies have complemented these findings by identifying specific metabolic pathways that are disrupted. In human placental trophoblasts, TPHP exposure was found to disturb amino acid metabolism and the tricarboxylic acid (TCA) cycle. Similarly, in zebrafish larvae, exposure resulted in significant changes in the levels of endogenous metabolites, indicating disruptions in energy metabolism and amino acid biosynthesis. These integrated analyses suggest that the toxicity of TPHP is, at least in part, mediated by its metabolites, including this compound, which perturb fundamental cellular processes.

Modulation of Enzyme Activity (e.g., Succinate (B1194679) Dehydrogenase, Carnitine O-palmitoyltransferase 1)

The impact of this compound and its parent compound on enzyme activity is a key area of toxicological research. Studies have shown that these compounds can interfere with enzymes critical for cellular energy production and lipid metabolism.

One area of focus has been the electron transport chain. Research has indicated that organophosphate flame retardants can inhibit the activity of mitochondrial complexes. For example, studies on the effects of TPHP on freshwater planarians have shown an inhibition of acetylcholinesterase activity, a common target for organophosphates. While direct evidence for this compound's effect on succinate dehydrogenase is still emerging, the broader class of organophosphate compounds is known to interfere with mitochondrial respiration.

Regarding lipid metabolism, carnitine O-palmitoyltransferase 1 (CPT1) is a rate-limiting enzyme in the mitochondrial beta-oxidation of long-chain fatty acids. Research into the effects of TPHP on adipogenesis has shown that it can promote the differentiation of preadipocytes into mature adipocytes. This process involves significant changes in lipid metabolism, and while direct modulation of CPT1 by this compound is an area for further investigation, the observed effects on lipid accumulation suggest a potential interaction with key enzymes in this pathway.

Cytotoxicity in Primary Cell Cultures (e.g., Hepatocytes)

The liver is a primary site of metabolism for xenobiotics, including TPHP, making hepatocytes a relevant model for studying the cytotoxicity of its metabolites. Research has demonstrated that TPHP exhibits cytotoxic effects on primary hepatocytes and hepatoma cell lines.

Studies using human (HepG2), murine (Hepa-1c1c7), and chicken (LMH) hepatoma cells have shown that TPHP exposure can lead to decreased cell viability. The cytotoxic effects are often accompanied by the induction of apoptosis and necrosis. The mechanisms underlying this cytotoxicity are thought to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.

Furthermore, investigations into the metabolic activation of TPHP have shown that its cytotoxicity can be influenced by the expression of cytochrome P450 enzymes. This suggests that the formation of metabolites, such as this compound, is a critical step in mediating the toxic effects observed in liver cells. The cytotoxicity of TPHP in these cell cultures highlights the potential for liver damage following exposure.

Endocrine Disrupting Potential and Underlying Mechanisms

A significant body of evidence points to the endocrine-disrupting potential of TPHP and its metabolites. These compounds have been shown to interfere with the normal functioning of the endocrine system, particularly with regard to steroid hormone synthesis and receptor activity.

In vitro assays have demonstrated that TPHP can inhibit the activity of key enzymes involved in steroidogenesis, such as 17α-hydroxylase/17,20-lyase and aromatase. This inhibition can lead to altered production of sex hormones, including androgens and estrogens. Furthermore, TPHP and its hydroxylated metabolite, this compound, have been shown to act as antagonists of the androgen receptor and as agonists of the estrogen receptor.

The table below summarizes the endocrine-disrupting effects observed in various studies:

| Endocrine Endpoint | Effect | Model System |

| Steroidogenesis | Inhibition of hormone synthesis | H295R cells |

| Androgen Receptor | Antagonistic activity | In vitro reporter gene assay |

| Estrogen Receptor | Agonistic activity | In vitro reporter gene assay |

| Thyroid Hormone | Altered hormone levels | Zebrafish larvae |

These findings indicate that this compound can disrupt multiple endocrine pathways, with potential implications for reproductive health and development.

Studies on Chronic and Low-Level Exposure Effects

Concerns about the health effects of this compound are heightened by the potential for chronic, low-level exposure through various environmental sources. While most toxicological studies have focused on acute, high-dose exposures, research is beginning to explore the consequences of long-term, low-level contact.

Epidemiological studies have linked exposure to TPHP, as measured by its metabolites in urine, to adverse reproductive outcomes in humans. For example, some studies have reported associations between TPHP exposure and decreased fertilization rates and embryo implantation success in women undergoing in vitro fertilization.

Animal studies have also provided insights into the effects of chronic exposure. In zebrafish, long-term exposure to low concentrations of TPHP has been shown to cause reproductive toxicity, including reduced egg production and altered spawning behavior. These studies suggest that even at environmentally relevant concentrations, prolonged exposure to TPHP and its metabolites can have significant biological effects. The long-term consequences for human health remain an active area of research.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Trace Analysis

Chromatography coupled with mass spectrometry is the cornerstone for the trace analysis of BDP and its metabolites. The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry, particularly tandem mass spectrometry (GC-MS/MS), is a powerful tool for the analysis of semi-volatile organic compounds like BDP. While direct analysis of BDP is possible, derivatization is often employed for related, more polar compounds to improve their chromatographic behavior. researchgate.net For instance, the analysis of biphenyls and their hydroxylated metabolites, which are structural precursors to BDP, often involves derivatization to form trimethylsilyl (B98337) (TMS) ethers. researchgate.net

A typical GC-MS method involves a capillary column, such as a DB-5, which has a (5%-phenyl)-methylpolysiloxane stationary phase suitable for separating a wide range of organic compounds. scielo.br The mass spectrometer, operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, provides the high selectivity and sensitivity needed for trace-level detection in complex samples. scielo.brnih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Related Biphenyl (B1667301) Compounds

| Parameter | Condition |

|---|---|

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness scielo.br |

| Injection Mode | Pulsed Splitless scielo.br |

| Carrier Gas | Helium at 1.2 mL/min scielo.br |

| Oven Program | 60°C (1 min) to 125°C at 25°C/min, then to 250°C at 15°C/min scielo.br |

| Ionization Mode | Electron Ionization (EI) |

| MS Detector | Triple Quadrupole (TQ) or Ion Trap |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-ESI-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often the preferred method for analyzing BDP and its polar metabolites, such as diphenyl phosphate (B84403) (DPP) and 4-hydroxybiphenyl, as it can analyze these compounds without derivatization. nih.govnih.gov This technique is particularly well-suited for samples from aqueous matrices.

Reverse-phase chromatography is commonly used, with C18 columns being a popular choice. nih.gov The separation is achieved using a gradient elution with a mobile phase consisting of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. nih.govbiorxiv.org

Electrospray ionization (ESI) is a common ionization source for these analytes, typically operated in negative ion mode for phosphate-containing compounds. nih.gov Atmospheric pressure chemical ionization (APCI) can also be used and may offer better sensitivity for certain compounds. nih.gov The use of high-resolution mass spectrometry (HRMS) instruments like Orbitrap or Q-TOF provides accurate mass measurements, aiding in the confident identification of compounds. nih.govresearchgate.net

Table 2: Typical LC-MS/MS Conditions for the Analysis of Diphenyl Phosphate (a BDP metabolite)

| Parameter | Condition |

|---|---|

| LC Column | Kinetex XB-C18 (100 mm x 2.1 mm, 2.6 µm) nih.gov |

| Mobile Phase | A: Water, B: Methanol nih.gov |

| Flow Rate | 0.3 mL/min nih.gov |

| Gradient | 20% to 100% B over 6 minutes nih.gov |

| Injection Volume | 5 µL nih.gov |

| Ionization Source | ESI or APCI, typically in negative mode nih.gov |

| MS Detector | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Orbitrap) |

| Precursor Ion (m/z) for DPP | 249.0 |

| Product Ions (m/z) for DPP | 156.9, 93.9 |

Sample Preparation and Extraction Techniques for Complex Matrices

The effective extraction and cleanup of BDP from complex matrices such as soil, sediment, water, and biological tissues are critical for accurate analysis. Solid-phase extraction (SPE) is a widely used technique for this purpose. nih.govresearchgate.net For urine samples, mixed-mode anion exchange SPE cartridges can be employed to isolate acidic metabolites like DPP. nih.gov For solid samples, accelerated solvent extraction (ASE) can be used, followed by a cleanup step using SPE cartridges like octadecylsilica (C18) or aminopropyl-silica. researchgate.net

Spectroscopic Characterization for Structural Elucidation of Metabolites and Transformation Products

The identification of unknown metabolites and transformation products of BDP requires powerful spectroscopic techniques for structural elucidation.

High-Resolution Mass Spectrometry (HRMS): Instruments such as Orbitrap and Time-of-Flight (TOF) mass spectrometers provide high-resolution, accurate mass data, which allows for the determination of the elemental composition of an unknown compound. nih.govresearchgate.net Fragmentation patterns (MS/MS spectra) provide crucial information about the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H, ¹³C, and ³¹P NMR, is an indispensable tool for the unambiguous structural determination of novel compounds. nih.govresearchgate.net While requiring a relatively pure and concentrated sample, NMR provides detailed information about the chemical environment of each atom in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in a molecule. It can be used to identify key structural features, such as P-O-C and aromatic C-H bonds, which are characteristic of BDP and its derivatives.

Non-Target Screening Approaches for Novel Compound Identification

Non-target screening (NTS) has emerged as a crucial approach for identifying previously unknown environmental contaminants and their transformation products without the need for analytical standards. nih.govgist.ac.kr This is particularly relevant for BDP, as its environmental and metabolic pathways are not fully understood. NTS workflows typically involve data acquisition with HRMS, followed by sophisticated data processing to detect unknown features, propose chemical formulas, and search spectral libraries and databases for tentative identification. nih.govresearchgate.netresearchgate.net This approach has been successfully used to identify biotransformation products of other organophosphate esters, revealing common pathways like hydrolysis to form diphenyl phosphate, as well as hydroxylation and conjugation reactions. nih.govresearchgate.netgist.ac.kr

Method Validation, Quality Assurance, and Interlaboratory Comparison Studies

Rigorous method validation is essential to ensure the reliability of analytical data. Key validation parameters include:

Linearity: The range over which the instrument response is proportional to the analyte concentration.

Accuracy: Assessed by spike-recovery experiments, with typical acceptable ranges of 70-120%. scielo.brnih.gov

Precision: The degree of agreement among replicate measurements, expressed as relative standard deviation (RSD), which should ideally be below 15%. scielo.br

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For related compounds, LODs in the picogram per milliliter (pg/mL) to low nanogram per gram (ng/g) range have been reported. nih.govnih.gov

Quality assurance measures, such as the analysis of procedural blanks, quality control samples, and the use of isotopically labeled internal standards, are integral to monitoring method performance. nih.gov Interlaboratory comparison studies, while not widely documented specifically for BDP, are vital for assessing the comparability and accuracy of results among different laboratories, ensuring data quality on a broader scale.

Computational Chemistry and Modeling Studies

Molecular Modeling of Flame Retardant Action and Polymer Interactions

Molecular modeling is a powerful tool for elucidating the complex interactions between flame retardants and polymer matrices at the atomic level. For organophosphorus flame retardants (OPFRs) like BDP, these models are crucial for understanding both gas-phase and condensed-phase flame retardant mechanisms.

Organophosphorus compounds with a high level of oxygenation, such as phosphates, typically act in the solid phase. mdpi.com During polymer degradation, they decompose to form phosphorus acids. mdpi.com These acids promote cationic crosslinking and char formation, creating an insulating barrier on the polymer surface that inhibits heat feedback and reduces the generation of flammable volatile compounds. mdpi.com In contrast, compounds with lower oxygenation levels tend to be active in the gas phase, decomposing into volatile radical species that can scavenge combustion-propagating radicals. mdpi.com

Studies on bisphenol A diphenyl phosphate (B84403) (BDP), a compound structurally related to 4-biphenylol diphenyl phosphate, show it can act as both a gas-phase flame retardant and promote charring in the condensed phase. researchgate.net When used in polymer blends like polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS), BDP's effectiveness can be influenced by other additives. For instance, the addition of zinc borate (B1201080) can lead to the formation of a borate network and amorphous phosphates, which alters the original flame retardant mechanisms of BDP. researchgate.net

Computational models can simulate the thermal degradation of OPFRs, revealing that the initial step is often the elimination of a phosphorus acid. mdpi.com The ease of this process is highly dependent on the chemical structure, with alkyl phosphates decomposing more readily than aryl phosphates. mdpi.com

The interaction of flame retardants with polymer chains is also a key area of investigation. For example, in thermoplastic polyurethane (TPU), the addition of phosphorus-containing flame retardants can significantly improve the limiting oxygen index (LOI) and thermal stability. researchgate.net Similarly, in polyester (B1180765) resins, BDP has been shown to reduce the peak heat release rate (PHRR). mdpi.com

Table 1: Effect of BDP on Flammability of Polyester Resin

| Property | Neat Polyester Resin | Polyester with BDP |

|---|---|---|

| Peak Heat Release Rate (PHRR) | 900-1000 kW/m² | ~600 kW/m² |

This table is generated based on data from a study on various flame retardants in different polymer systems. mdpi.com

Environmental Fate Prediction Models

Predicting the environmental fate of chemicals like BDP is essential for assessing their long-term impact. Computational models are used to estimate how these compounds will partition in the environment, their potential for bioaccumulation, and their degradation pathways.

The environmental distribution of persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs), which share some structural similarities with the biphenyl (B1667301) moiety of BDP, is influenced by their hydrophobicity and resistance to degradation. researchgate.net These compounds are known to accumulate in soil and sediments. researchgate.net Models for predicting the environmental fate of such chemicals consider processes like volatilization, atmospheric deposition, and bioaccumulation in food webs. researchgate.net

For OPFRs, their presence in various environmental matrices is a growing concern. tandfonline.com Life cycle exposure studies on diphenyl phosphate (DPhP), a potential degradation product of BDP, have shown that it can inhibit growth and energy metabolism in organisms like zebrafish, even at environmentally relevant concentrations. nih.gov These studies often employ metabolomics and transcriptomics to understand the molecular mechanisms of toxicity. nih.gov

In Silico Toxicology and Quantitative Structure-Activity Relationship (QSAR) Analyses

In silico toxicology methods, including Quantitative Structure-Activity Relationship (QSAR) models, are increasingly used to predict the potential toxicity of chemicals and to prioritize them for further testing. These methods correlate the chemical structure of a compound with its biological activity.

QSAR studies have been conducted on various classes of organic compounds to predict endpoints such as fish mortality. nih.gov These models often use a wide range of molecular descriptors to build robust and externally validated predictive models. nih.gov For OPFRs, in silico platforms like ProTox-3.0 have been used to investigate a range of toxicological endpoints, including acute toxicity, mutagenicity, carcinogenicity, and endocrine disruption. tandfonline.comtandfonline.com Such studies have found that many OPFRs are predicted to be active in terms of carcinogenicity and ecotoxicity. tandfonline.com

Studies on 4-hydroxybiphenyl derivatives have utilized QSAR to analyze their antagonist activity on estrogen receptors, suggesting that factors like molecular weight, substituent distribution, and conformation are important for their biological activity. researchgate.net The toxicity of complex mixtures of chlorinated aromatic compounds, including PCBs, has also been correlated with their structure using molecular descriptors. researchgate.net

Research on OPFRs has also investigated their potential to damage biomembranes. nih.gov These studies have shown that the ability of an OPFR to damage a membrane is related to its electron-withdrawing properties and steric hindrance. nih.gov

Table 2: Predicted Toxicological Endpoints for a Set of 16 Organophosphorus Flame Retardants

| Toxicological Endpoint | Number of Active Compounds |

|---|---|

| Carcinogenicity | 8 |

| Mutagenicity | 2 |

| Blood-Brain Barrier Permeability | All 16 |

| Ecotoxicity | 14 |

| AhR Affinity | 8 |

| Estrogen Receptor Alpha Affinity | 4 |

This table is based on a computational toxicology study of 16 different OPFRs. tandfonline.com

Metagenomic Investigations for Degradation Pathway Elucidation

Metagenomics, the study of genetic material recovered directly from environmental samples, is a powerful tool for understanding the microbial degradation of pollutants. This approach can identify the key microorganisms and enzymatic pathways involved in the breakdown of complex organic compounds.

Studies on the degradation of biphenyl have revealed that specific bacterial genera, such as Rhodococcus, can initiate the degradation process through multiple pathways. nih.gov Metagenomic analysis of biphenyl-degrading consortia has shown a dominance of Pseudomonas. nih.gov This type of analysis allows for the assignment of specific metabolic functions to different microbial populations within a community. nih.gov

For OPFRs, research has identified microbial consortia capable of degrading compounds like triphenyl phosphate (TPHP). bohrium.com Metagenomic analysis of such consortia has revealed that genes encoding for enzymes like cytochrome P450, acid phosphatase, and alkaline phosphatase are crucial for biotransformation. bohrium.com Key genera involved in the degradation of TPHP include Sphingobacterium, Variovorax, and Sphingopyxis. bohrium.com

Computational studies, such as those using density functional theory (DFT), can provide further insight into the biotransformation of OPFRs by enzymes like cytochrome P450. nih.govresearchgate.net These studies can elucidate reaction mechanisms, such as Cα-hydroxylation and O-dealkylation, and predict the relative metabolic activities of different OPFRs. nih.govresearchgate.net

Table 3: Key Genera and Enzymes in the Biodegradation of Aromatic Compounds

| Compound | Key Genera | Key Enzymes/Genes |

|---|---|---|

| Biphenyl | Rhodococcus, Pseudomonas | Biphenyl degradation pathways, Benzoate degradation pathways |

| Triphenyl Phosphate (TPHP) | Sphingobacterium, Variovorax, Sphingopyxis | Cytochrome P450, Acid phosphatase, Alkaline phosphatase |

This table is compiled from metagenomic studies on the degradation of biphenyl and TPHP. nih.govbohrium.com

Risk Assessment and Sustainable Management Strategies

Methodologies for Human Health Risk Assessment

Assessing the human health risks of 4-biphenylol diphenyl phosphate (B84403) involves a multi-faceted approach that considers various exposure pathways and potential health outcomes. The U.S. EPA's Integrated Risk Information System (IRIS) provides a basis for evaluating the hazards of chemical substances, including related compounds like biphenyl (B1667301). epa.govnih.gov Human exposure to OPEs can occur through inhalation of contaminated air, ingestion of dust, and dermal contact. nih.gov

The potential for OPEs to cause adverse health effects is a key area of research. While some OPEs are known to have toxic effects, including potential carcinogenicity and endocrine disruption, the specific health effects of 4-biphenylol diphenyl phosphate require further investigation. copernicus.orgepa.govnih.gov Human health risk assessments for chemicals often rely on data from experimental animal studies and mechanistic studies to identify potential hazards. epa.govnih.gov

Interactive Table: Human Exposure Pathways and Health Risk Assessment for OPEs

| Exposure Pathway | Description | Relevance to this compound |

| Inhalation | Breathing in airborne particles or vapors containing the chemical. | Assessing the risk from inhaling indoor air contaminated with this compound. |

| Ingestion | Swallowing dust or food contaminated with the chemical. | Evaluating the risk from ingesting household dust containing this compound. |

| Dermal Contact | Skin contact with materials or dust containing the chemical. | Determining the risk from skin absorption of this compound from consumer products or dust. |

Research on Sustainable Alternatives and Remediation Technologies

Given the concerns about the environmental and health impacts of OPEs, research is underway to develop sustainable alternatives and effective remediation technologies. The goal is to find safer ways to achieve fire safety in products without the use of potentially harmful chemical additives. acs.org

For OPEs that have already contaminated the environment, various remediation strategies are being explored. These can be broadly categorized into physical, chemical, and biological methods. nih.gov Advanced remediation approaches include adsorption, degradation through advanced oxidation or reduction processes, and membrane filtration. nih.gov Conventional wastewater treatment plants are often not effective at removing OPEs, necessitating the development of more advanced and efficient technologies. mdpi.com

Bioremediation, which uses microorganisms or their enzymes to break down pollutants, is a promising and eco-friendly approach. nih.govresearchgate.net Researchers are working to enhance the catalytic activity and stability of enzymes that can hydrolyze OPEs. nih.govusda.gov Other innovative techniques being investigated include photocatalysis and the use of vegetated wetlands to absorb OPEs from water. mdpi.comgreensciencepolicy.org

Interactive Table: Remediation Technologies for Organophosphate Esters

| Technology | Description | Advantages | Challenges |

| Adsorption | Uses materials like activated carbon to bind and remove OPEs from water. | High removal efficiency for a wide range of pollutants. mdpi.com | Regeneration of adsorbent material can be costly. |

| Advanced Oxidation Processes (AOPs) | Generates highly reactive species to break down OPEs. | Can completely mineralize pollutants. nih.gov | Potential for formation of toxic byproducts. mdpi.com |

| Bioremediation | Utilizes microorganisms or enzymes to degrade OPEs. | Environmentally friendly and potentially cost-effective. nih.govresearchgate.net | Can be slow and requires specific environmental conditions. |

| Photocatalysis | Uses light and a catalyst to degrade OPEs. | High efficiency and use of renewable energy (sunlight). mdpi.com | Potential for secondary pollution from catalysts. mdpi.com |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-biphenylol diphenyl phosphate, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves phosphorylation of 4-biphenylol using diphenyl chlorophosphate under anhydrous conditions. Optimize reaction efficiency by:

- Using a Schlenk line to maintain inert atmospheres (N₂/Ar) to prevent hydrolysis .

- Employing stoichiometric control (e.g., 1:1.2 molar ratio of 4-biphenylol to diphenyl chlorophosphate) and catalytic bases like triethylamine .

- Monitoring reaction progress via thin-layer chromatography (TLC) or in situ FTIR for phosphate ester formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC-MS : Quantify purity and detect impurities (e.g., unreacted 4-biphenylol) .

- NMR Spectroscopy : Confirm esterification via <sup>31</sup>P NMR (δ ≈ -10 to -15 ppm for aryl phosphates) and <sup>1</sup>H NMR for aromatic protons .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature >200°C inferred from similar aryl phosphates) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Waste Management : Segregate waste in labeled containers for professional disposal to prevent environmental release .

Advanced Research Questions

Q. How can factorial design optimize experimental parameters for synthesizing this compound?

- Methodological Answer : Apply a fractional factorial design (FFD) to test critical variables:

- Factors : Temperature (80–120°C), catalyst loading (0.5–2 mol%), and reaction time (4–12 hours).

- Response Variables : Yield, purity, and byproduct formation.

- Analysis : Use ANOVA to identify significant factors and interactions, reducing trial numbers by 50–70% compared to full factorial designs .

Q. How should researchers address contradictions in reported toxicity data for aryl phosphate esters?

- Methodological Answer :

- Data Reconciliation : Cross-reference acute toxicity studies (e.g., LD₅₀ values) with standardized assays (e.g., OECD Test Guidelines 423) .

- Supplemental Testing : Conduct in vitro assays (e.g., Ames test for mutagenicity) to resolve discrepancies between in vivo and computational predictions .

- Meta-Analysis : Use tools like EPA’s HPV Chemical Challenge Program to aggregate datasets and identify outliers .

Q. What computational approaches support the prediction of this compound’s reactivity in novel applications?

- Methodological Answer :

- Quantum Chemical Calculations : Calculate reaction pathways (e.g., hydrolysis) using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level .

- Molecular Dynamics (MD) : Simulate interactions with polymers or solvents to predict compatibility .

- Machine Learning : Train models on existing aryl phosphate data to predict properties like solubility or catalytic activity .

Q. What methodologies are recommended for assessing the environmental persistence of this compound?

- Methodological Answer :

- Hydrolysis Studies : Measure degradation rates at pH 4–9 (25–50°C) using LC-MS to track breakdown products .

- Ecotoxicology : Perform acute toxicity tests on Daphnia magna (OECD 202) and algae (OECD 201) to determine EC₅₀ values .

- Bioaccumulation Modeling : Use EPI Suite’s BCFBAF model to estimate log Kow and bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.